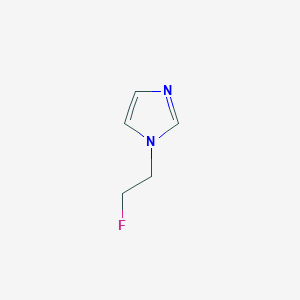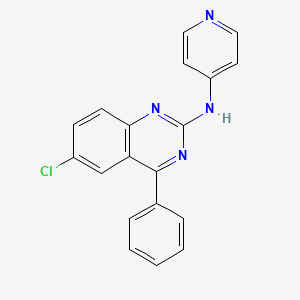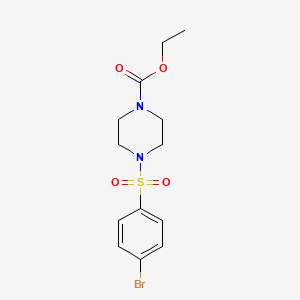
1-(2-fluoroethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions.
Wirkmechanismus
Target of Action
The primary target of 1-(2-fluoroethyl)-1H-imidazole, also known as KL-50, is the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT) . MGMT plays a crucial role in the DNA repair process by reversing the formation of O6-alkylguanine lesions .
Mode of Action
KL-50 interacts with its target MGMT by generating DNA interstrand cross-links (ICLs) through a multistep process . This process involves DNA alkylation to generate an O6-(2-fluoroethyl)guanine (O6FEtG) lesion, followed by slow unimolecular displacement of fluoride to form an N1,O6-ethanoguanine (N1,O6EtG) intermediate, and finally ring-opening by the adjacent cytidine .
Biochemical Pathways
The biochemical pathway affected by KL-50 involves the DNA repair mechanism. The slow rate of N1,O6EtG formation allows healthy cells expressing MGMT to reverse the initial O6FEtG lesion before it evolves to N1,O6EtG, thereby suppressing the formation of toxic DNA–MGMT cross-links and reducing the amount of DNA ICLs generated in healthy cells .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by various factors such as age, sex, body mass index, and genetic polymorphisms .
Result of Action
The result of KL-50’s action is the selective toxicity towards tumors that lack the DNA repair protein MGMT . This selective toxicity is achieved by exploiting the differential DNA repair capacities of healthy and transformed tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-medications can significantly affect the metabolism and plasma pharmacokinetics of similar compounds . .
Vorbereitungsmethoden
The synthesis of 1-(2-fluoroethyl)-1H-imidazole typically involves the introduction of a fluoroethyl group to the imidazole ring. One common method is the reaction of imidazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(2-fluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-fluoroethyl)-1H-imidazole has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-(2-fluoroethyl)-1H-imidazole can be compared with other fluorinated imidazole derivatives, such as:
1H-Imidazole, 1-(2-chloroethyl)-: Similar in structure but with a chloroethyl group instead of a fluoroethyl group. It has different reactivity and biological activity.
1H-Imidazole, 1-(2-bromoethyl)-: Contains a bromoethyl group, which can undergo different substitution reactions compared to the fluoroethyl derivative.
1H-Imidazole, 1-(2-iodoethyl)-: The iodoethyl group provides unique reactivity, particularly in coupling reactions.
The uniqueness of this compound lies in its enhanced stability and reactivity due to the presence of the fluoroethyl group, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADUFKGDUTSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N4-(2,5-dimethoxyphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2870330.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2870332.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2870335.png)




